molecular formula C10H8N4O2 B2765287 5-Amino-2-(4-nitrophenyl)pyrimidine CAS No. 131548-43-1

5-Amino-2-(4-nitrophenyl)pyrimidine

Cat. No.: B2765287
CAS No.: 131548-43-1
M. Wt: 216.2
InChI Key: UBTVKHVDHBHZLN-UHFFFAOYSA-N
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Description

5-Amino-2-(4-nitrophenyl)pyrimidine ( 131548-43-1) is a high-purity chemical compound with a molecular formula of C10H8N4O2 and a molecular weight of 216.20 g/mol . This pyrimidine derivative is characterized by a SMILES structure of O= N+ [O-], featuring both an amino group and a nitrophenyl moiety on the pyrimidine core . This specific structure makes it a valuable synthetic intermediate and scaffold in organic and medicinal chemistry research. Researchers utilize this compound in the exploration of novel pharmaceutical candidates, particularly in the development of kinase inhibitors and other targeted therapies where the pyrimidine structure is a key pharmacophore. Its properties also make it a candidate for the synthesis of advanced materials, such as organic semiconductors and ligands for metal-organic frameworks. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions should be adhered to, and handling should follow standard laboratory safety protocols.

Properties

IUPAC Name

2-(4-nitrophenyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-8-5-12-10(13-6-8)7-1-3-9(4-2-7)14(15)16/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTVKHVDHBHZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 2 4 Nitrophenyl Pyrimidine and Precursor Structures

Strategies for Constructing the Pyrimidine (B1678525) Ring System

The formation of the pyrimidine ring is a critical step in the synthesis of 5-Amino-2-(4-nitrophenyl)pyrimidine. Several established and novel methods are employed, each offering distinct advantages in terms of efficiency, precursor availability, and substituent compatibility.

Cyclocondensation Reactions with Chalcones and Related Precursors

The reaction of chalcones (α,β-unsaturated ketones) with amidines or guanidine (B92328) is a well-established method for pyrimidine synthesis. nih.govej-chem.orgacs.orgresearchgate.net In this approach, a chalcone (B49325) bearing a 4-nitrophenyl group at the appropriate position would serve as a key precursor. The general mechanism involves the Michael addition of the amidine or guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrimidine ring. nih.gov The use of a base, such as sodium hydroxide (B78521) or potassium hydroxide in ethanol (B145695), is common to facilitate the reaction. nih.govacs.org

Precursor 1Precursor 2ConditionsProduct Type
ChalconeUrea (B33335)/Thiourea (B124793)/GuanidineEthanol, NaOHPyrimidine
2-Acetylphenothiazine + Aromatic AldehydesUrea/Thiourea/GuanidineEthanolic KOHSubstituted Pyrimidines
Acetophenone + Substituted BenzaldehydeUreaEthanolic KOH (Microwave)Pyrimidine Derivatives

This table summarizes the cyclocondensation reactions using chalcones and related precursors for pyrimidine synthesis.

Condensation Reactions Involving Malononitrile (B47326) and Derivatives

Malononitrile and its derivatives are versatile building blocks in the synthesis of aminopyrimidines due to their reactive methylene (B1212753) group and cyano functionalities. brieflands.comresearchgate.netresearch-nexus.net A common strategy involves the reaction of malononitrile with an appropriate amidine, often in the presence of a base like piperidine (B6355638) in a solvent such as DMF. researchgate.netresearch-nexus.net The reaction proceeds through an initial amination followed by cyclization to form the 6-aminopyrimidine ring system. researchgate.netresearch-nexus.net To synthesize the target molecule, a precursor containing the 4-nitrophenyl group would need to be incorporated, for instance, by using 4-nitrobenzamidine (B1620405).

Another approach involves a three-component reaction between an aldehyde (e.g., 4-nitrobenzaldehyde), malononitrile, and an S-alkylisothiouronium salt in water, which conveniently yields 2-alkylthio-4-amino-5-cyano-6-arylpyrimidines. nih.gov The 2-alkylthio group can be a handle for further functionalization, and the cyano group can potentially be converted to an amino group.

Precursor 1Precursor 2Catalyst/SolventProduct Type
Malononitrile DimerAmidinesPiperidine/DMF6-Aminopyrimidines
Aldehydes, MalononitrileS-Alkylisothiouronium SaltsWater2-Alkylthio-4-amino-5-cyano-6-arylpyrimidines
MalononitrileThioureaAbsolute Ethanol4,6-Diaminopyrimidine-2-thiol

This table outlines condensation reactions involving malononitrile for the synthesis of pyrimidine derivatives.

Utilization of Amidines and Guanidine Derivatives in Pyrimidine Synthesis

Amidines and guanidine are fundamental N-C-N building blocks for pyrimidine ring formation. wikipedia.orgnih.gov The classical Pinner synthesis, for example, involves the condensation of a β-dicarbonyl compound with an amidine to form a 2-substituted pyrimidine. mdpi.com In the context of this compound, 4-nitrobenzamidine would be the amidine of choice.

Guanidine hydrochloride, when reacted with chalcones in the presence of a base like potassium hydroxide, leads to the formation of 2-aminopyrimidine (B69317) derivatives. aaru.edu.jo Similarly, the reaction of guanidine with malononitrile can produce 2,4,6-triaminopyrimidine. scholarsresearchlibrary.com These methods highlight the versatility of amidines and guanidine in constructing the desired pyrimidine core with an amino group at the 2-position.

N-C-N ReagentCo-reactantConditionsProduct
Amidinesβ-Dicarbonyl compoundsAcid/Base catalysis2-Substituted pyrimidines
Guanidine HydrochlorideChalconesKOH, Ethanol2-Aminopyrimidines
GuanidineMalononitrileAlcohol2,4,6-Triaminopyrimidines

This table illustrates the use of amidines and guanidine derivatives in pyrimidine synthesis.

Multi-Component Reactions (MCRs) for Pyrimidine Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrimidines in a single step. scholarsresearchlibrary.comresearchgate.netnih.gov The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, which can be further modified. wikipedia.orgorganic-chemistry.org A variation of this reaction using an aromatic aldehyde, ethyl cyanoacetate (B8463686), and guanidine nitrate (B79036) can yield 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles. scholarsresearchlibrary.com

More direct MCRs for 5-aminopyrimidines have also been developed. For instance, a three-component reaction of an aldehyde, malononitrile, and 3-amino-1,2,4-triazole can produce fused triazolopyrimidine systems, demonstrating the potential for MCRs to rapidly build heterocyclic complexity. nih.gov An iridium-catalyzed multi-component synthesis from amidines and alcohols has also been reported, offering a sustainable route to substituted pyrimidines. sci-hub.se

Reaction TypeComponentsCatalyst/ConditionsProduct Type
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaAcid/Base catalysisDihydropyrimidinones
Three-ComponentAromatic Aldehyde, Ethyl Cyanoacetate, Guanidine NitratePiperidine, Aqueous media2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles
Three-Component3-Amino-1,2,4-triazole, Malononitrile, Aromatic AldehydeNaOH, Ethanol5-Amino-7-aryl-7,8-dihydro- nih.govwikipedia.orgCurrent time information in Bangalore, IN.triazolo[4,3-a]-pyrimidine-6-carbonitriles

This table showcases various multi-component reactions for the assembly of pyrimidine and related heterocyclic systems.

Introduction of the Nitrophenyl Moiety

The 4-nitrophenyl group is a crucial pharmacophore and a key structural element in the target molecule. Its introduction can be achieved either by using a precursor already containing this moiety or through a post-pyrimidine-synthesis modification.

Coupling Reactions with Nitrophenyl-Containing Precursors

A prevalent strategy involves the use of a precursor that already incorporates the 4-nitrophenyl group. For instance, in chalcone-based syntheses, 4-nitrobenzaldehyde (B150856) can be reacted with an appropriate ketone to form the required chalcone precursor. researchgate.net Similarly, 4-nitrobenzamidine can be directly employed in condensation reactions to form the 2-(4-nitrophenyl)pyrimidine core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, offer powerful methods for introducing the nitrophenyl group onto a pre-formed pyrimidine ring. rsc.org For example, a 2-halopyrimidine could be coupled with 4-nitrophenylboronic acid (Suzuki coupling) or a 2-aminopyrimidine could be coupled with a 4-nitrohalobenzene (Buchwald-Hartwig coupling). These methods provide flexibility in the synthesis design. The reduction of a nitro group on a precursor to an amino group is also a viable strategy, often achieved using reagents like palladium on carbon with a hydrogen source. google.com

Reaction TypePyrimidine PrecursorNitrophenyl SourceCatalyst
Suzuki-Miyaura Coupling2-Halopyrimidine4-Nitrophenylboronic acidPalladium catalyst
Buchwald-Hartwig Coupling2-Aminopyrimidine4-NitrohalobenzenePalladium catalyst

This table details coupling reactions for the introduction of the nitrophenyl moiety.

Introduction of the Amino Group

The amino group at the C-5 position of the pyrimidine ring is another key structural feature. Its introduction can be achieved through various methods, including direct amination or the reduction of a nitro group.

Reduction of Nitro Groups to Amino Functionalities

A more prevalent and often more efficient method for introducing the C-5 amino group is through the reduction of a corresponding C-5 nitro-substituted pyrimidine. This two-step approach involves first nitrating the pyrimidine ring at the C-5 position, followed by the reduction of the nitro group.

The reduction of nitroaromatic compounds to their corresponding amines is a well-established transformation in organic synthesis. acs.org Various reducing agents and catalytic systems can be employed for this purpose. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas, ammonium (B1175870) formate (B1220265), or formic acid. google.comgoogle.comgoogle.com For instance, the reduction of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine to its amino derivative has been achieved with high yield and purity using Pd/C and ammonium formate in an ester solvent. google.com

Other metal-based reducing systems, such as iron in the presence of an acid like acetic acid, have also been successfully used for the reduction of nitro heteroarenes. researchgate.net The choice of the reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting other functional groups present in the molecule.

Catalytic Approaches in Pyrimidine Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrimidine derivatives. Both metal-based and organocatalysts are employed to facilitate various synthetic transformations.

In the context of forming the pyrimidine ring, catalysts like sodium acetate (B1210297) in an aqueous medium have been used for the one-pot synthesis of 6-amino-5-cyano-4-substituted-2-(hydroxy/mercapto)pyrimidines. derpharmachemica.com This method involves the Knoevenagel condensation of an aromatic aldehyde and malononitrile, followed by cyclization with urea or thiourea. derpharmachemica.com Similarly, sodium hydroxide has been used as a catalyst in the three-component synthesis of triazolo[4,3-a]pyrimidines. nih.govmdpi.com

Heterogeneous catalysts, such as silica-supported sulfuric acid, have been shown to be efficient for the reaction of α,β-unsaturated carbonyls with urea to produce pyrimidin-2(1H)-ones, offering advantages like reusability and shorter reaction times compared to conventional methods. semanticscholar.org More advanced catalytic systems, including iron-based nanoparticles, have been developed for the synthesis of related heterocyclic systems like pyrano[2,3-d]pyrimidines. nih.govacs.org

For specific bond-forming reactions, palladium catalysts are frequently used. For example, the amination of dichloropyrimidines can be catalyzed by palladium complexes. acs.org The choice of catalyst is critical and often depends on the specific substrates and the desired transformation.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions, including the choice of solvent, is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and side reactions.

The solvent can significantly influence the outcome of a reaction. For instance, in the synthesis of multisubstituted triazolo[4,3-a]pyrimidines, ethanol was found to be a superior solvent to water when using p-toluenesulfonic acid as a catalyst. mdpi.com In another study, the use of a mixture of water and ethanol as a green solvent system was explored for the synthesis of triazolo[1,5-a]pyrimidine derivatives, demonstrating the potential for more environmentally friendly protocols. tubitak.gov.tr The polarity of the solvent can play a key role; for example, polar solvents like ethanol and acetonitrile (B52724) have been shown to give better yields than nonpolar solvents in certain pyran derivative syntheses. researchgate.net

Temperature and Duration Studies

Temperature and reaction duration are critical parameters that require careful optimization. In the synthesis of 2-aminopyrimidine derivatives from chalcones and guanidine carbonate, the reaction was carried out by heating at 160°C in an oil bath for 4 hours. ajol.info

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions. For example, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved with significantly reduced reaction times (e.g., 2 minutes at 180°C) using microwave irradiation. rsc.org This technique often leads to higher yields and cleaner reactions compared to conventional heating. researchgate.net

The optimization of these parameters is often conducted systematically. For example, in the synthesis of triazolo[4,3-a]pyrimidines, various catalysts, solvents, and reaction times were screened to identify the optimal conditions, which were found to be 20 mol% NaOH in ethanol, with reactions completing within 60 minutes under ultrasonic irradiation. nih.gov

Table 1: Optimization of Reaction Conditions for Multi-substituted triazolo[4,3-a]pyrimidine (4h) nih.gov

EntryCatalystAmount (mol%)SolventMethod A Time (min)Method A Yields (%)Method B Time (min)Method B Yields (%)
1--EtOH30-60-
2Et3N20EtOH60356045
3Piperidine20EtOH60456055
4NaOH10EtOH60656072
5NaOH20EtOH60856088
6NaOH30EtOH60856088
7NaOH50EtOH60856088
8NaOH20H2O60256035
9NaOH20CH3CN60456050
10NaOH20THF60306040

Method A: Reflux; Method B: Ultrasonic irradiation. Yields are for the isolated product.

Catalyst and Reagent Stoichiometry

The synthesis of pyrimidine rings typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or amidine derivative. For precursors of similar structure, such as 2-amino-6-(4-nitrophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile, a common approach is a three-component reaction. figshare.com

In a representative procedure for a related compound, the reaction utilizes a 1:1.2:1.5 molar ratio of the aldehyde (in this case, 4-nitrobenzaldehyde would be the precursor to the 4-nitrophenyl group), ethyl cyanoacetate, and guanidine nitrate, respectively. figshare.com This excess of the cyanoacetate and guanidine components is likely employed to drive the reaction towards completion. The reaction is often catalyzed by a base. For instance, a catalytic amount of piperidine has been used effectively. figshare.com In the synthesis of another related molecule, 5-Amino-7-(4-nitrophenyl)-7,8-dihydro- nih.govijmrhs.comgoogle.comtriazolo[4,3-a]pyrimidine-6-carbonitrile, a 20 mol% loading of sodium hydroxide (NaOH) was found to be optimal. nih.gov The use of an organocatalyst like piperidine or a simple inorganic base like NaOH highlights the versatility of catalytic systems that can be employed for such transformations.

The general stoichiometry for the synthesis of a related pyrimidine derivative is presented in the table below.

Reagent/CatalystStoichiometric Ratio (relative to aldehyde)
Aryl Aldehyde1.0
Ethyl Cyanoacetate1.2
Guanidine Nitrate1.5
PiperidineCatalytic Amount

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the hydrogen and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments within the molecule. In the ¹H NMR spectrum of a related compound, 5-Fluoro-2-(4-nitrophenyl)pyrimidine-4-amine, the protons on the nitrophenyl group appear as a multiplet in the range of δ 8.42-8.47 ppm. beilstein-journals.org The proton on the pyrimidine (B1678525) ring is observed as a multiplet at δ 8.30-8.35 ppm, and the amino group protons present as a singlet at δ 7.54 ppm. beilstein-journals.org This data helps in confirming the presence and connectivity of the different proton environments in the molecule.

For a series of 5-amino-7-aryl-7,8-dihydro- nih.govd-nb.infofigshare.comtriazolo[4,3-a]-pyrimidine-6-carbonitriles, which share a similar amino-pyrimidine core, the amino group (NH₂) protons typically appear as a singlet around δ 7.15-7.34 ppm. nih.gov The protons of the p-nitrophenyl group in 5-Amino-7-(4-nitrophenyl)-7,8-dihydro- nih.govd-nb.infofigshare.comtriazolo[4,3-a]pyrimidine-6-carbonitrile are observed as doublets at δ 7.55 ppm and δ 8.25 ppm. nih.gov

Interactive Table: ¹H NMR Chemical Shifts for Related Compounds

CompoundFunctional GroupChemical Shift (δ, ppm)
5-Fluoro-2-(4-nitrophenyl)pyrimidine-4-amineNitrophenyl-H8.42-8.47 (m)
Pyrimidine-H8.30-8.35 (m)
NH₂7.54 (s)
5-Amino-7-(4-nitrophenyl)-7,8-dihydro- nih.govd-nb.infofigshare.comtriazolo[4,3-a]pyrimidine-6-carbonitrilep-O₂N-C₆H₄7.55 (d, J=8.8 Hz)
p-O₂N-C₆H₄8.25 (d, J=8.2 Hz)
NH₂7.34 (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. In the analysis of 7-Amino-5-(4-nitrophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, a related structure, distinct signals for the carbon atoms are observed. d-nb.info The carbons of the nitrophenyl group and the pyrimidine ring appear in the aromatic region of the spectrum, providing evidence for the carbon skeleton. d-nb.info

For 5-Amino-7-(4-nitrophenyl)-7,8-dihydro- nih.govd-nb.infofigshare.comtriazolo[4,3-a]pyrimidine-6-carbonitrile, the carbon signals are well-resolved, with the two carbons of the nitrophenyl group attached to the nitro group appearing at δ 124.02 ppm and the other two at δ 127.30 ppm. nih.gov The carbons of the pyrimidine and triazole rings resonate at various shifts, confirming the heterocyclic structure. nih.gov

Interactive Table: ¹³C NMR Chemical Shifts for a Related Compound

CompoundCarbon AtomChemical Shift (δ, ppm)
5-Amino-7-(4-nitrophenyl)-7,8-dihydro- nih.govd-nb.infofigshare.comtriazolo[4,3-a]pyrimidine-6-carbonitrilep-O₂N-C₆H₄ (2C)124.02
p-O₂N-C₆H₄ (2C)127.30
Pyrimidine/Triazole Carbons53.15, 54.79, 118.68, 147.06, 147.15, 150.11, 151.96, 153.75

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of 5-Amino-2-(4-nitrophenyl)pyrimidine and its derivatives, key absorption bands confirm the presence of the amino (NH₂) and nitro (NO₂) groups.

For 5-Amino-7-(4-nitrophenyl)-7,8-dihydro- nih.govd-nb.infofigshare.comtriazolo[4,3-a]pyrimidine-6-carbonitrile, characteristic IR absorption bands are observed at 3427 and 3247 cm⁻¹ corresponding to the N-H stretching vibrations of the amino group. nih.gov The presence of the nitro group is confirmed by strong absorption bands at 1518 cm⁻¹ (asymmetric stretching) and 1349 cm⁻¹ (symmetric stretching). nih.gov Other notable peaks include those for C-H stretching (3078 cm⁻¹) and C=C/C=N aromatic ring stretches (1626, 1485 cm⁻¹). nih.gov

Interactive Table: Characteristic IR Absorption Bands for a Related Compound

CompoundFunctional GroupWavenumber (ν, cm⁻¹)
5-Amino-7-(4-nitrophenyl)-7,8-dihydro- nih.govd-nb.infofigshare.comtriazolo[4,3-a]pyrimidine-6-carbonitrileN-H stretch (NH₂)3427, 3247
C-H stretch (aromatic)3078
C≡N stretch2188
C=O stretch1692
C=C/C=N stretch1626, 1485
NO₂ stretch (asymmetric)1518
NO₂ stretch (symmetric)1349

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through fragmentation patterns. The electron ionization mass spectrum (EIMS) of 7-Amino-5-(4-nitrophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile shows a molecular ion peak [M⁺] at m/z 396.03, which corresponds to its calculated molecular weight. d-nb.info

In the case of 5-Amino-7-(4-nitrophenyl)-7,8-dihydro- nih.govd-nb.infofigshare.comtriazolo[4,3-a]pyrimidine-6-carbonitrile, electrospray ionization mass spectrometry (ESI-MS) reveals a protonated molecular ion peak [M+H]⁺ at m/z 284. nih.gov This technique confirms the molecular mass of the synthesized compound.

Elemental Analysis (CHN) for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound, which is used to verify its empirical formula. For 7-Amino-5-(4-nitrophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, the calculated elemental composition is C, 60.60%; H, 3.05%; N, 28.27%. d-nb.info The experimentally found values of C, 60.63%; H, 3.12%; N, 28.33% are in close agreement, thus confirming the empirical formula C₂₀H₁₂N₈O₂. d-nb.info

For the related compound 7-Acetyl-4-cyano-1,6-dimethyl-3-ethylthio-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline, the calculated elemental analysis was C, 62.10%; H, 5.45%; N, 9.88%. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound was not found in the provided search results, the technique has been successfully applied to similar pyrimidine derivatives. For instance, the crystal structure of 4-ethoxy-6-(2-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been determined by single-crystal X-ray diffraction, providing precise information about its molecular geometry and intermolecular interactions. beilstein-journals.org Similarly, X-ray crystal structures of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been used to understand their binding modes in biological targets. nih.gov This powerful technique would be invaluable for unambiguously confirming the structure and solid-state conformation of this compound.

Single-Crystal X-ray Diffraction Data Collection and Refinement

Specific data regarding the crystal system, space group, unit cell dimensions, and refinement parameters for this compound are not present in the available literature.

Analysis of Molecular Conformation and Bond Geometries

A detailed analysis of bond lengths, bond angles, and dihedral angles for this compound, which would be derived from single-crystal X-ray diffraction data, is not available.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While intermolecular interactions are a crucial aspect of crystal engineering, specific details on hydrogen bonds and π-π stacking interactions for this compound have not been reported.

Hirshfeld Surface Analysis and Enrichment Ratio Studies

Quantitative analysis of intermolecular contacts through Hirshfeld surface analysis and the calculation of enrichment ratios has not been published for this compound. This type of analysis is dependent on the availability of crystallographic information files (CIF), which could not be found.

Reaction Mechanism Studies

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Pathways

The formation of the 2-arylamino-pyrimidine scaffold often involves a Nucleophilic Aromatic Substitution (SNAr) reaction. In the context of 5-Amino-2-(4-nitrophenyl)pyrimidine, this typically involves the displacement of a suitable leaving group, such as a halogen, from the pyrimidine (B1678525) ring by an amine.

Kinetic studies on the SNAr reaction of 2-chloro-5-nitropyrimidine (B88076) with various primary and secondary alicyclic amines have provided significant insights into the reaction mechanism. frontiersin.orgresearchgate.net These studies, conducted in aqueous media, reveal a complex interplay of factors that determine the reaction pathway. The analysis of Brönsted-type plots, which correlate the reaction rate with the basicity of the nucleophile, has been a key tool in dissecting these mechanisms. frontiersin.orgresearchgate.net

Initially, kinetic data often suggest a non-catalyzed pathway. frontiersin.orgresearchgate.net However, a more nuanced mathematical treatment of this data can point towards either a concerted mechanism, where bond formation and bond breaking occur simultaneously, or a stepwise mechanism involving the formation of a Meisenheimer complex. frontiersin.orgresearchgate.netugr.es The stability of this intermediate is a critical factor. frontiersin.orgresearchgate.net The general mechanism for an SNAr reaction between 2-chloro-5-nitropyrimidine and a primary amine can proceed through a stepwise pathway, which may or may not be subject to general-base catalysis. researchgate.net

Computational studies have further illuminated the SNAr mechanism, suggesting that the reaction can be preceded by the formation of pre-reactive molecular complexes, a phenomenon that can facilitate the reaction. ugr.es The nature of the nucleophile, the electrophile, the leaving group, and the solvent all play a crucial role in determining whether the reaction proceeds through a stepwise or a concerted pathway. ugr.es For instance, in the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines, it is hypothesized that either the pyrimidine or the aniline (B41778) can be protonated, with the SNAr reaction proceeding in either scenario. ntnu.no

Table 1: Factors Influencing SNAr Reaction Mechanisms

FactorInfluence on Reaction Pathway
Nucleophile Basicity and steric hindrance affect the rate and can favor a concerted or stepwise mechanism. frontiersin.orgresearchgate.netugr.es
Leaving Group The nature of the leaving group (e.g., chloro vs. alkoxy) influences its displacement rate. ugr.es
Electrophile Electron-withdrawing groups on the pyrimidine ring, like the nitro group, activate the ring for nucleophilic attack. ugr.es
Solvent The polarity and protic/aprotic nature of the solvent can stabilize intermediates and influence reaction rates. ntnu.no
Catalysis The reaction can be uncatalyzed or subject to general-base catalysis by a second molecule of the nucleophile. researchgate.net

Understanding Cyclization and Annulation Mechanisms

The construction of the pyrimidine ring and its subsequent fusion with other heterocyclic systems involve intricate cyclization and annulation reactions. The synthesis of pyrimidine derivatives can be achieved through various strategies, including the reaction of carbonyl compounds with amidines. rsc.org

One common approach involves the [3+3] annulation of amidines with saturated ketones, which can proceed through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. rsc.org Another method utilizes a K2S2O8-facilitated oxidative annulation of acetophenone-formamide conjugates to form 4-arylpyrimidines. rsc.org

In the context of fused pyrimidines, such as pyrimido[4,5-b]indoles, the cyclization can occur via intramolecular annulation. For example, a visible light-promoted Cadogan cyclization of 4-(2-nitrophenyl)pyrimidines has been used to construct the pyrimido[4,5-b]indole scaffold. acs.org This involves the reduction of the nitro group, followed by intramolecular cyclization. Another strategy is the intermolecular annulation of substituted indoles with pyrimidine precursors. acs.org

A proposed mechanism for the formation of pyrimido[4,5-b]indoles from 2-(indol-3-yl)naphthoquinones and benzamidines involves an initial Michael addition, followed by intramolecular condensation and subsequent oxidative aromatization steps. acs.org

Kinetic and Thermodynamic Aspects of Nitro Group Reduction

The reduction of the nitro group in 2-(4-nitrophenyl)pyrimidine derivatives to the corresponding amine is a critical transformation, often modulating the compound's biological activity. The kinetics and thermodynamics of this reduction are influenced by several factors, including the catalyst, solvent, and the electronic nature of the substituents on the aromatic ring. orientjchem.org

Studies on the hydrogenation of various aromatic nitro compounds over palladium on alumina (B75360) (Pd/Al2O3) have shown that the reduction rate is dependent on the substituents present. orientjchem.org Electron-donating groups on the aromatic ring generally decrease the rate of reduction, while electron-withdrawing groups have the opposite effect. orientjchem.org The reduction typically proceeds via a hydrogenation pathway without the accumulation of intermediate isomerization or hydrogenolysis products. orientjchem.org

The general mechanism for the catalytic hydrogenation of nitroarenes is believed to involve the sequential addition of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. orientjchem.org

The energetics of single- and two-electron reduction of nitroaromatic compounds are crucial for understanding their enzymatic reduction mechanisms. nih.gov The reduction potentials of these compounds are key thermodynamic parameters. For instance, in aqueous medium, nitrosobenzene (B162901) is reduced to phenylhydroxylamine at a standard potential of +0.184 V at pH 7. nih.gov

Table 2: Relative Reduction Rates of Substituted Nitroarenes

CompoundRelative Reduction Rate
p-NitrophenolFastest
o-Nitrophenol
p-Nitroaniline
m-Nitroaniline
o-NitroanilineSlowest
Data based on hydrogenation over 4% Pd/Al2O3, reflecting the influence of substituents on reduction kinetics. orientjchem.org

Regioselectivity and Stereoselectivity in Pyrimidine Formation

The synthesis of substituted pyrimidines often presents challenges in controlling regioselectivity, particularly when using unsymmetrical precursors. The reaction of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents to form pyrazolo[1,5-a]pyrimidines is a classic example where the initial nucleophilic attack can occur from either the exocyclic amino group or an endocyclic nitrogen atom. d-nb.inforesearchgate.net The relative nucleophilicity of these sites is not always clear-cut and can be influenced by factors other than basicity or steric hindrance. d-nb.inforesearchgate.net

In the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with cinnamonitriles, selective formation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives is observed, indicating a specific regiochemical outcome. d-nb.info The regioselectivity in the synthesis of pyrimidine analogs can also be controlled by the choice of catalyst and reaction conditions. For instance, regioselective reactions of carbonyl compounds with amidines have been reported. rsc.org

Stereoselectivity becomes a key consideration when chiral centers are formed during the pyrimidine ring synthesis or its subsequent modification. In the synthesis of octahydro researchgate.netresearchgate.netscielo.org.mxtriazolo[4,3-a]quinazolin-5-ones from 2-thioxopyrimidin-4-ones, the stereochemistry of the products was confirmed using X-ray and two-dimensional NMR studies. mdpi.com Similarly, the diastereoselective synthesis of pyrano[2,3-d]pyrimidine derivatives can lead to the formation of multiple chiral centers, with one diastereomer being formed as the major product. acs.orgnih.gov The electronic nature and position of substituents on the aromatic aldehydes used in these reactions can significantly affect the stereochemical outcome. acs.orgnih.gov

Mechanistic Proposals for Multi-Component Transformations

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrimidines in a single step. researchgate.netacs.org Understanding the mechanistic pathways of these transformations is essential for their rational design and optimization.

A proposed mechanism for a one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the initial reaction of an arylglyoxal with a barbituric acid derivative, followed by condensation with 6-amino-1,3-dimethyluracil. scielo.org.mx

In the synthesis of 5-amino-7-aryl-7,8-dihydro- researchgate.netresearchgate.netscielo.org.mxtriazolo[4,3-a]-pyrimidine-6-carbonitriles, a proposed mechanism involves the initial Knoevenagel condensation of an aryl aldehyde with malononitrile (B47326), followed by a Michael addition of 3-amino-1,2,4-triazole to the resulting arylidene malononitrile. Subsequent intramolecular cyclization and isomerization lead to the final product. researchgate.net

The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, has also been adapted for the synthesis of fused pyrimidine systems. nih.gov The mechanism generally involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea (B33335)/thiourea (B124793), which then reacts with the β-dicarbonyl compound, followed by cyclization and dehydration.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of 5-Amino-2-(4-nitrophenyl)pyrimidine. These methods provide a robust framework for detailed analysis.

Geometry Optimization and Energetic Profiles

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface. Using methods such as DFT with the B3LYP functional and a 6-311G(d,p) basis set, the key bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. For instance, theoretical calculations on similar pyrimidine (B1678525) derivatives have shown excellent correlation with experimental data obtained from X-ray crystallography. The energetic profile provides information about the molecule's stability. The total energy and the stability of the optimized geometry can be confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum.

Parameter Bond Length (Å) - DFT Bond Length (Å) - XRD
N1-C1 1.363 1.345
N2-C1 1.336 1.338
C-C (ring) 1.39 1.39

This interactive table demonstrates the typical correlation between calculated (DFT) and experimental (XRD) values for pyrimidine systems.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For pyrimidine derivatives, the HOMO is often distributed over the aminopyrimidine moiety, while the LUMO can be localized on the nitrophenyl ring, suggesting an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting nitro group.

Table 2: FMO Properties of a Related Nitrophenyl Compound (Note: This table illustrates typical values for a similar compound.)

Parameter Energy (eV)
E(HOMO) -7.41
E(LUMO) -3.38

This interactive table showcases the energy values associated with the frontier orbitals, which are key to predicting reactivity.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. The MESP map uses a color spectrum to indicate different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. In this compound, the negative potential is expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. In contrast, the positive potential is likely located around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools used to visualize and understand the nature of chemical bonding. They provide a quantitative measure of electron localization, distinguishing between covalent bonds, lone pairs, and core electrons. In ELF and LOL maps, areas of high electron localization, corresponding to covalent bonds and lone pairs, are typically shown in red. For aromatic systems like the pyrimidine and phenyl rings in the target molecule, these analyses would reveal the delocalized π-electron systems. These methods are based on the kinetic energy density and offer a detailed picture of electron pairing and distribution within the molecular space.

Vibrational Frequency Analysis for Spectroscopic Assignment

Theoretical vibrational frequency analysis, typically performed at the same DFT level as the geometry optimization, is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This calculated spectrum is then compared with the experimental one, allowing for a precise assignment of the observed absorption bands to specific molecular vibrations, such as N-H stretching of the amino group, C=N stretching within the pyrimidine ring, and the characteristic symmetric and asymmetric stretches of the NO2 group. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental data.

Theoretical Prediction of Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors, derived from conceptual DFT, include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (IP ≈ -E_HOMO) : The energy required to remove an electron.

Electron Affinity (EA ≈ -E_LUMO) : The energy released when an electron is added.

Electronegativity (χ = (IP + EA) / 2) : The power of an atom to attract electrons.

Chemical Hardness (η = (IP - EA) / 2) : Resistance to change in electron distribution. A higher value indicates greater stability.

Electrophilicity Index (ω = μ² / 2η, where μ is the chemical potential) : A measure of the ability of a species to accept electrons.

These calculated parameters provide a quantitative basis for comparing the reactivity of different molecules and understanding the electronic behavior of this compound.

In Silico Studies of Molecular Conformation and Flexibility

Studies on structurally related compounds, such as nitrophenyl-substituted pyrimidines, have utilized methods like Density Functional Theory (DFT) to investigate conformational isomers and the energy barriers for their interconversion. For example, the conformational analysis of some pyrano[2,3-d]pyrimidine derivatives shows the existence of different conformers based on the rotation of the phenyl ring. The energy profiles of these rotations help in identifying the most stable conformations. In many pyrimidine derivatives, planar or near-planar arrangements of the aromatic rings are often the most energetically favorable, though significant rotational barriers can exist.

Chemoinformatic analyses, such as Principal Moment of Inertia (PMI) analysis, performed on diverse sets of pyrimidine-embedded cyclic molecules, have demonstrated that these scaffolds can adopt a wide range of three-dimensional shapes. frontiersin.org This highlights the inherent flexibility within pyrimidine-containing compounds, which is a critical factor in their biological activity and material properties.

The conformational landscape of a molecule dictates its ability to interact with biological targets or to pack in a crystalline lattice. For instance, in related aminopyrimidine derivatives, intramolecular hydrogen bonding can influence the preferred conformation and, consequently, the molecule's properties. mdpi.com The flexibility of the amino group and the rotational freedom of the nitrophenyl group in this compound are therefore expected to play a significant role in its chemical behavior.

Illustrative Conformational Data for a Related Nitrophenyl-Substituted Pyrimidine Derivative
ParameterValueMethod
Most Stable ConformerPlanarDFT/B3LYP
Rotational Energy Barrier (Phenyl Ring)~5-10 kcal/molDFT Calculation
Dihedral Angle (Pyrimidine-Phenyl)~0-20°Geometry Optimization

Quantum Chemical Topology and Bonding Analysis

Quantum chemical topology provides a framework for analyzing the electron density distribution within a molecule, offering insights into the nature of chemical bonds and non-covalent interactions. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in these investigations.

For pyrimidine derivatives, QTAIM analysis can characterize the bonds within the molecule based on the properties of the electron density at the bond critical points (BCPs). The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. In aromatic systems like this compound, the C-C and C-N bonds within the rings are expected to exhibit characteristics of covalent bonds, while intramolecular hydrogen bonds, if present, would be identified by specific topological features.

NBO analysis is another powerful tool used to study charge distribution, hyperconjugative interactions, and the stabilization energy associated with electron delocalization. In studies of diaminopyrimidine sulfonates, NBO analysis has revealed significant stabilization energies arising from the interactions between lone pairs of electrons on nitrogen and oxygen atoms with antibonding orbitals of adjacent bonds. nih.gov For this compound, NBO analysis would likely show strong delocalization of π-electrons across both the pyrimidine and nitrophenyl rings, contributing to the molecule's stability. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group would lead to a polarized electronic structure, which can be quantified through NBO charges.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key component of these studies. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. In a study on 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, the HOMO was found to be localized on the amino-substituted ring system, while the LUMO was centered on the nitrophenyl moiety, indicating a potential for intramolecular charge transfer upon electronic excitation. researchgate.net A similar distribution is anticipated for this compound.

Illustrative Quantum Chemical Parameters for a Related Aminopyrimidine Derivative
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-2.8 eVElectron-accepting ability
HOMO-LUMO Gap3.7 eVChemical reactivity and stability
NBO Charge on Amino N-0.8 eElectron-donating character
NBO Charge on Nitro N+1.2 eElectron-withdrawing character

Derivatization and Chemical Transformations of the Pyrimidine Core

Synthesis of Fused Heterocyclic Systems from 5-Amino-2-(4-nitrophenyl)pyrimidine or its Precursors

The inherent reactivity of the amino and pyrimidine (B1678525) ring nitrogen atoms in this compound and its precursors allows for the construction of various fused heterocyclic systems. These reactions typically involve cyclocondensation with bifunctional reagents.

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Pyrido[2,3-d]pyrimidines, which are deaza analogs of pteridines and folic acid, have garnered significant interest due to their potential as antineoplastic and immunosuppressive agents. thieme-connect.com The synthesis of these derivatives often involves the reaction of a substituted aminopyrimidine with various carbonyl compounds or their equivalents.

One-pot, three-component reactions are an efficient method for synthesizing pyrido[2,3-d]pyrimidine derivatives. chem-soc.siscirp.org For instance, the condensation of 6-aminouracil, an aromatic aldehyde, and malononitrile (B47326) can yield these fused systems. scirp.org The reaction can be catalyzed by entities like diammonium hydrogen phosphate (B84403) or facilitated by microwave irradiation, offering an environmentally friendly approach. scirp.org

The strategic acylation of 5-acetyl-4-aminopyrimidines followed by intramolecular cyclization provides another route to pyrido[2,3-d]pyrimidin-5-one derivatives. bohrium.com The course of this cyclization can be directed by the nature of the acylating agent and the reaction conditions. bohrium.com

Starting MaterialReagentsProductReference
6-amino-2-(methylthio)pyrimidin-4(3H)-oneAromatic aldehydes, ethylcyanoacetate or Meldrum's acidPyrido[2,3-d]pyrimidine derivatives chem-soc.si
4(6)-aminouracilAromatic aldehydes, malononitrile7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile scirp.org
5-acetyl-4-aminopyrimidinesCarboxylic anhydrides or acid chlorides, MeONaPyrido[2,3-d]pyrimidin-5-one derivatives bohrium.com

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles synthesized from aminopyrimidine precursors. These compounds are isomeric with the purine (B94841) system and exhibit a wide range of biological activities. nih.gov

The synthesis often starts from a 5-aminopyrazole-4-carbonitrile derivative, which can be cyclized with various reagents. For example, reaction with formamide (B127407) can lead to the formation of the pyrimidine ring. ekb.eg Multi-component reactions have also been developed for the efficient, one-pot synthesis of pyrazolo[3,4-d]pyrimidines. beilstein-journals.org These methods often involve the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. beilstein-journals.org

Starting MaterialReagentsProductReference
5-Amino-3-methylthio-1-(4`-nitrophenyl)pyrazol-4-carbonitrileFormamide, acetic anhydrideFused 4-aminopyrimidine chem-soc.si
Hydrazines, methylenemalononitriles, aldehydes, alcoholsN/A (Four-component condensation)Pyrazolo[3,4-d]pyrimidine derivatives bohrium.com
5-AminopyrazolesN,N-substituted amides, PBr3, hexamethyldisilazanePyrazolo[3,4-d]pyrimidines nih.gov

Triazolo[4,5-d]pyrimidine Derivatives

Triazolo[4,5-d]pyrimidines, also known as 8-azapurines, are synthesized by constructing a triazole ring onto a pyrimidine core or a pyrimidine ring onto a triazole precursor. The cyclization of 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide with triethyl orthoformate or triethyl orthopropionate affords 5-alkyl-3-(4-nitrophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carbonitriles. [9, 10]

Another approach involves a one-pot, three-component reaction of 3-amino-1,2,4-triazole, malononitrile, and an aryl aldehyde to yield 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles.

Starting MaterialReagentsProductReference
5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanideTriethyl orthoformate or triethyl orthopropionate5-alkyl-3-(4-nitrophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carbonitriles[9, 10]
3-amino-1,2,4-triazole, malononitrile, aryl aldehydesNaOH5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles

Pteridine (B1203161) Derivatives

Pteridines, composed of fused pyrimidine and pyrazine (B50134) rings, are crucial in various biological processes. Their synthesis often involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. For instance, the reaction of 5,6-diaminouracil (B14702) with appropriate dicarbonyl compounds can lead to the formation of pteridine derivatives. [13, 18]

Starting MaterialReagentsProductReference
5,6-diaminouracilDicarbonyl compoundsPteridine derivatives[13, 14, 18]

Modifications and Reactions at the Amino Group (Position 5)

The amino group at position 5 of the pyrimidine ring is a key site for chemical modifications. Its nucleophilic nature allows for reactions with various electrophiles, leading to a diverse range of derivatives. While specific examples for this compound are not detailed in the provided search results, the general reactivity of aminopyrimidines suggests that this group can undergo acylation, alkylation, and diazotization followed by coupling reactions. These transformations would enable the introduction of various functional groups, potentially modulating the compound's properties.

Transformations of the Nitrophenyl Moiety

The nitrophenyl group attached to the pyrimidine core offers another avenue for chemical transformation. The nitro group is a strong electron-withdrawing group that can be reduced to an amino group. This transformation is significant as it introduces a new nucleophilic center on the molecule, opening up possibilities for further derivatization.

The reduction of the nitro group can be achieved using various reducing agents, such as zinc and ammonium (B1175870) formate (B1220265). The resulting aminophenyl derivative can then undergo a plethora of reactions typical for aromatic amines, including diazotization and subsequent coupling reactions, acylation, and alkylation. These modifications allow for the synthesis of a wide array of derivatives with potentially altered biological activities. For instance, the reduction of 1-(4-nitrophenyl)-3-phenylthiourea is a key step in the synthesis of guanidine (B92328) derivatives.

It is also noted that nitration of aryl-substituted pyrimidines often occurs preferentially on the aryl ring.

Reduction of the Nitro Group to Other Functionalities

The reduction of the nitro group on the phenyl ring of this compound is a critical transformation, as the resulting amino group serves as a key handle for further functionalization. This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profile. sioc-journal.cn Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and Raney nickel. researchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.gov For instance, the reduction of related nitro-substituted pyrimidines has been successfully achieved using H2 gas in the presence of a palladium catalyst. semanticscholar.org This method is often preferred for its high yields and the fact that it avoids the use of harsh chemical reagents. researchgate.net

Chemical reduction offers an alternative to catalytic hydrogenation and can be particularly useful when certain functional groups sensitive to hydrogenation are present in the molecule. A variety of reducing agents can be employed, including metals in acidic media, such as iron in acetic acid or hydrochloric acid. researchgate.netnih.gov This classical Béchamp reduction has been used for the synthesis of amino derivatives from their nitro precursors. nih.gov Other metal-based systems like zinc in the presence of ferrous sulfate (B86663) (Zn/FeSO4) have also been reported for nitro group reductions. researchgate.net

The choice of reduction method can be crucial for achieving chemoselectivity, especially in complex molecules. For example, in the synthesis of SGI-1027 analogues, a DNA methyltransferase inhibitor, the reduction of a nitro group to an amine was accomplished using iron in acetic acid, demonstrating the utility of this method in a multi-step synthesis. nih.gov Similarly, the synthesis of 6-alkyl-5-(4'-aminophenyl)-pyrimidine-2,4-diamines from their nitro precursors highlights the successful reduction of the nitro group to an amino functionality. tandfonline.com

The resulting 5-Amino-2-(4-aminophenyl)pyrimidine is a valuable intermediate. The newly formed amino group on the phenyl ring can undergo a wide range of subsequent reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. google.com

Further Substitutions on the Phenyl Ring

The phenyl ring of this compound, once the nitro group is reduced to an amine, becomes activated towards electrophilic substitution reactions. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the pyrimidine ring, substitutions are expected to occur primarily at the positions ortho to the amino group.

Common electrophilic substitution reactions that can be envisioned on the activated phenyl ring include halogenation, nitration, and sulfonation. These reactions would introduce additional functional groups that can be used for further derivatization. For example, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could introduce bromine or chlorine atoms, which can then participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds.

While specific examples of further substitutions on the phenyl ring of 5-Amino-2-(4-aminophenyl)pyrimidine are not extensively detailed in the provided context, the general principles of electrophilic aromatic substitution on anilines are well-established. The reactivity and regioselectivity of these substitutions would be governed by the electronic properties of the amino group and the pyrimidine substituent.

It is also worth noting that the reactivity of the phenyl ring can be modulated by converting the amino group into other functionalities. For instance, acylation of the amino group to form an amide would decrease its activating effect and increase steric hindrance, potentially altering the regioselectivity of subsequent electrophilic substitutions.

Reactivity and Selectivity Studies of the Pyrimidine Scaffold

The pyrimidine ring in this compound is an electron-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms. semanticscholar.orgscialert.net This inherent electron deficiency significantly influences its reactivity. The carbon atoms at positions 2, 4, and 6 are particularly electron-deficient and are therefore susceptible to nucleophilic attack. semanticscholar.orgscialert.net

The amino group at the 5-position is a strong electron-donating group, which can influence the reactivity of the pyrimidine ring. It can direct electrophiles to the 5-position, a position that is generally less reactive towards electrophiles in unsubstituted pyrimidines. scialert.net

For instance, in reactions involving nucleophiles, attack is most likely to occur at the electron-deficient positions of the pyrimidine ring. Conversely, electrophilic attack would be directed towards the more electron-rich sites, such as the 5-position of the pyrimidine ring or the activated phenyl ring (after reduction of the nitro group).

The study of pyrimidine derivatives has shown that their chemical behavior is highly dependent on the nature and position of the substituents. ekb.eg For example, the presence of different substituents can influence the pKa values and the site of protonation or deprotonation, which in turn affects the reactivity in acid- or base-catalyzed reactions. scialert.net

While specific, detailed reactivity and selectivity studies on this compound are not extensively documented in the provided search results, the general principles of pyrimidine chemistry provide a strong framework for predicting its chemical behavior. semanticscholar.orgscialert.net The compound's utility in the synthesis of more complex molecules, such as the precursors for biologically active compounds, underscores the importance of understanding the reactivity and selectivity of its pyrimidine core. nih.govtandfonline.com

Analytical Methodologies for Purity Assessment and Reaction Monitoring

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions leading to the synthesis of 5-Amino-2-(4-nitrophenyl)pyrimidine. Its simplicity, speed, and low cost make it an ideal choice for qualitatively tracking the consumption of starting materials and the formation of the desired product.

The progress of reactions to form aminopyrimidine derivatives is frequently monitored using TLC. nanobioletters.comnih.gov Silica gel plates, often impregnated with a fluorescent indicator (e.g., Silica gel 60 F254), are commonly used as the stationary phase. The choice of the mobile phase, or eluent system, is crucial for achieving good separation between the reactants, intermediates, and the final product. A variety of solvent systems can be employed, with the polarity being adjusted to optimize the separation. Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light at wavelengths of 254 nm or 365 nm. nih.govresearchgate.net

For aminopyrimidine derivatives, which are structurally related to this compound, common eluent systems include mixtures of non-polar and polar solvents. The following table outlines typical solvent systems used for TLC analysis of similar compounds.

Stationary PhaseMobile Phase (Eluent System)Visualization MethodReference
Silica Gel 60 F254Hexane / Ethyl Acetate (B1210297)UV Light (254 nm or 365 nm) nih.gov
Silica Gel 60 F254Chloroform / Benzene (1:4)UV Light nanobioletters.com
Silica Gel GF254Not SpecifiedUV Light (254 nm) nih.gov

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. By comparing the Rf values of the spots on the TLC plate with those of the known starting materials and the expected product, chemists can effectively monitor the reaction's progression. A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is the method of choice for determining its purity with high accuracy and precision.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aminopyrimidine and nitrophenol-containing compounds. nih.govchromatographyonline.com In this technique, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The development of an HPLC method involves the optimization of several parameters, including the mobile phase composition, flow rate, and detection wavelength. A mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), is often used as the mobile phase. chromatographyonline.com The pH of the buffer and the gradient or isocratic elution profile are adjusted to achieve optimal separation. UV-Vis detection is commonly employed, with the wavelength set to the maximum absorbance of the analyte to ensure high sensitivity. nih.govchromatographyonline.com For instance, the simultaneous analysis of 4-nitrophenol (B140041) and its metabolites has been successfully achieved using an isocratic mobile phase of methanol and a citrate (B86180) buffer. nih.gov

The following table summarizes typical conditions used for the HPLC analysis of related nitrophenol and pyrimidine (B1678525) derivatives.

ColumnMobile PhaseDetectionReference
C18Methanol / 0.01 M Citrate Buffer (pH 6.2) with 0.03 M TBABUV-Vis at 290 nm nih.gov
Monolithic RP-18e50 mM Acetate Buffer (pH 5.0) / Acetonitrile (80:20, v/v)UV Detection chromatographyonline.com
Symmetry C18Methanol / Acetic Acid or Acetonitrile / Phosphoric AcidUV-Vis at 280-360 nm
Not SpecifiedNot SpecifiedNot Specified rsc.org

The purity of a sample of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Quantitative analysis, to determine the exact concentration of the compound in a sample, can be performed by creating a calibration curve using standards of known concentration.

Spectrophotometric Monitoring of Reaction Completion (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is another valuable analytical tool for monitoring the synthesis of this compound. This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The chromophores present in the molecule, such as the nitro group and the pyrimidine ring, give rise to characteristic absorption bands.

During the course of a reaction, the UV-Vis spectrum of the reaction mixture will change as the starting materials are consumed and the product is formed. By monitoring the absorbance at a wavelength where the product has a strong absorption and the starting materials have weak or no absorption, the progress of the reaction can be followed. The synthesis of various pyrimidine derivatives has been monitored using UV-Vis spectrophotometry. qu.edu.qa For example, the UV-Vis spectra of aminopyrimidine derivatives are often recorded in solvents like ethanol (B145695).

The electronic absorption spectra of aminopyrimidines are influenced by the position of the amino group and other substituents on the pyrimidine ring. nih.gov The presence of the 4-nitrophenyl group in this compound is expected to result in a distinct UV-Vis spectrum. The following table provides examples of UV-Vis absorption maxima for related pyrimidine derivatives.

Compound TypeSolventAbsorption Maxima (λmax, nm)Reference
(E)-2-hydroxy-5-(pyrimidin-2-yldiazenyl)benzaldehydeEthanol271, 373
2-(N-Pht-aminoacyl) aminopyrimidinesEthanol292, 242, 252 qu.edu.qa
5-aminopyrimidinesNot SpecifiedNot Specified nih.gov

By recording the UV-Vis spectrum of the reaction mixture at different time intervals, a plot of absorbance versus time can be generated. The reaction is considered complete when the absorbance reaches a plateau, indicating that the concentration of the product is no longer increasing. This method provides a continuous and non-invasive way to monitor the reaction kinetics and determine the endpoint of the synthesis.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-Amino-2-(4-nitrophenyl)pyrimidine with high purity?

  • Methodology : Multi-step synthesis typically involves cyclization of nitrophenyl precursors with aminopyrimidine intermediates under controlled conditions. For example, reactions may require nitrogen protection (to prevent oxidation), precise temperature control (e.g., 0°C to room temperature transitions), and anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . Post-synthesis purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization ensures purity. Validate each step using thin-layer chromatography (TLC) .

Q. How can structural integrity be confirmed after synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., nitrophenyl vs. aminopyrimidine peaks). For example, aromatic protons in the 7.5–8.5 ppm range indicate nitrophenyl groups, while NH2_2 protons appear as broad singlets near 5.5 ppm .
  • X-ray crystallography : Resolve bond angles (e.g., N–C–C angles ~117–122°) and torsion angles (e.g., γ = 114.97°) using single-crystal diffraction (MoKα radiation, 100 K) to confirm stereochemistry and packing .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane). Stability is assessed via accelerated degradation studies under UV light, varying pH (1–13), and elevated temperatures (40–80°C). Monitor decomposition by HPLC or mass spectrometry .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for pyrimidine derivatives?

  • Methodology : Discrepancies in bond lengths or angles (e.g., C–N vs. C–C) may arise from polymorphic variations or experimental artifacts. Use complementary methods:

  • DFT calculations : Compare experimental bond angles (e.g., N5–C13–C14 = 117.2°) with computational models to validate accuracy .
  • Powder XRD : Rule out polymorphism by matching experimental patterns with simulated data from single-crystal structures .

Q. What strategies improve yield in multi-step syntheses involving nitrophenyl groups?

  • Methodology :

  • Catalyst optimization : Use palladium catalysts (e.g., Pd/C) for nitro-group reductions to amines, ensuring minimal side reactions.
  • Temperature control : Gradual warming (e.g., 0°C → RT) during electrophilic substitutions avoids exothermic side reactions .
  • Protecting groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups during nitration steps .

Q. How to evaluate bioactivity against enzymatic targets like methionine aminopeptidase-1?

  • Methodology :

  • Enzyme inhibition assays : Use SDS-PAGE with Coomassie staining to monitor enzyme activity in the presence of the compound. IC50_{50} values are determined via dose-response curves (0.1–100 µM) .
  • Photoaffinity labeling : Incorporate radiolabeled analogs (e.g., 14C^{14}C) to study binding pockets in adenosine receptors, followed by LC-MS/MS analysis .

Q. What computational approaches predict electronic properties for structure-activity relationships (SAR)?

  • Methodology :

  • Molecular docking : Simulate interactions with target proteins (e.g., human A2A_{2A} adenosine receptor) using software like AutoDock Vina. Focus on π-π stacking between nitrophenyl groups and hydrophobic residues .
  • HOMO-LUMO analysis : Calculate frontier molecular orbitals to correlate electron density with redox stability or reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.